Technical Monograph: o-Isopropylphenyl Diphenyl Phosphate (2-IPPDPP)
Technical Monograph: o-Isopropylphenyl Diphenyl Phosphate (2-IPPDPP)
The following technical guide provides a comprehensive analysis of o-Isopropylphenyl Diphenyl Phosphate (2-IPPDPP) , a critical isomer within the isopropylated triphenyl phosphate (IPPP) family.
While often encountered as a component of flame retardant mixtures, this specific ortho-substituted isomer demands rigorous scrutiny in pharmaceutical contexts due to its distinct toxicological profile, potential for endocrine disruption, and prevalence as a high-risk leachable in bioprocessing workflows.
Context: Extractables & Leachables (E&L) | Toxicology | Chemical Synthesis
Executive Summary
o-Isopropylphenyl diphenyl phosphate (CAS: 64532-94-1) is an organophosphate ester (OPE) characterized by a phosphate core esterified with two phenyl groups and one ortho-substituted isopropylphenyl group. In drug development, it is primarily classified as a Process-Related Impurity (PRI) or Leachable , originating from plasticizers in single-use systems (SUS), filtration membranes, and packaging materials.
Unlike its meta and para isomers, the ortho positioning of the isopropyl group introduces specific steric and electronic effects that influence its binding affinity to nuclear receptors (e.g., ER, PPAR) and metabolic fate. This guide details its structure, synthesis, toxicological mechanisms, and analytical detection.
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule consists of a central tetrahedral phosphorus atom bonded to four oxygen atoms (one double bond, three single bonds). The steric bulk of the isopropyl group at the ortho position creates rotational hindrance, affecting the molecule's ability to intercalate into enzymatic pockets compared to the planar triphenyl phosphate (TPHP).
Chemical Data Table
| Property | Value |
| IUPAC Name | 2-Isopropylphenyl diphenyl phosphate |
| Common Abbreviation | 2-IPPDPP |
| CAS Number | 64532-94-1 (Specific isomer); 28108-99-8 (Generic mix) |
| Molecular Formula | C₂₁H₂₁O₄P |
| Molecular Weight | 368.37 g/mol |
| SMILES | CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
| LogP (Octanol/Water) | ~5.8 - 6.1 (Highly Lipophilic) |
| Physical State | Viscous, colorless to pale yellow liquid |
| Solubility | Water: <0.1 mg/L; Soluble in DCM, MeOH, Acetonitrile |
Structural Visualization
The following diagram illustrates the chemical connectivity and the critical ortho-substitution site responsible for its unique steric profile.
Synthesis & Manufacturing
In a research or reference standard context, high-purity 2-IPPDPP is synthesized via a controlled two-step phosphorylation to avoid the formation of bis- and tris-substituted byproducts common in industrial mixtures.
Protocol: Stepwise Phosphorylation
Objective: Synthesize >98% purity 2-IPPDPP.
-
Reagents: Phosphorus oxychloride (
), Phenol, 2-Isopropylphenol, Magnesium Chloride ( , catalyst). -
Step 1: Formation of Diphenyl Phosphorochloridate
-
Step 2: Esterification with 2-Isopropylphenol
-
Add 1.0 eq of 2-Isopropylphenol to the intermediate.
-
Raise temperature to 140°C; apply slight vacuum to remove HCl.
-
Purification: Wash with dilute NaOH (remove unreacted phenols), then water. Dry over
. Distill under high vacuum (<1 mmHg) to isolate the mono-ortho ester.
-
Toxicology & Mechanism of Action
For drug development professionals, the primary concern with 2-IPPDPP is its activity as an Endocrine Disrupting Chemical (EDC) and its potential for Neurotoxicity .
Endocrine Disruption (Nuclear Receptor Antagonism)
Unlike TPHP, which is a pan-nuclear receptor agonist/antagonist, the ortho-isopropyl group of 2-IPPDPP enhances specific antagonistic pathways.
-
Estrogen Receptor (ER): 2-IPPDPP acts as an ER antagonist, potentially disrupting reproductive development.[3]
-
Mechanism: The bulky isopropyl group prevents the conformational change in Helix 12 of the ligand-binding domain (LBD) required for co-activator recruitment.
Neurotoxicity (OPIDN Potential)
Organophosphates with ortho-substituents are historically linked to Organophosphate-Induced Delayed Neuropathy (OPIDN).
-
TOCP Comparison: Tri-ortho-cresyl phosphate (TOCP) is a potent neurotoxin because its o-methyl group allows cyclization into a "saligenin" cyclic phosphate, which irreversibly inhibits Neuropathy Target Esterase (NTE).
-
2-IPPDPP Nuance: The o-isopropyl group is bulkier than the methyl group of TOCP. While it can undergo metabolic activation, the steric hindrance reduces the efficiency of the cyclization reaction. Therefore, 2-IPPDPP is considered less potent than TOCP but remains a neurotoxic concern at high exposure levels.
Metabolic Activation Pathway
The liver metabolizes 2-IPPDPP via cytochrome P450 enzymes. The pathway below illustrates the critical divergence between detoxification and bioactivation.
[1][9]
Analytical Methods (E&L Screening)
Detecting 2-IPPDPP in drug formulations requires high-sensitivity LC-MS/MS due to its low solubility and trace-level presence.
Protocol: LC-MS/MS Quantitation[1][10][11]
-
Sample Prep: Liquid-Liquid Extraction (LLE) using Hexane/Ethyl Acetate (1:1) from aqueous drug product.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Methanol + 0.1% Formic Acid.
-
Gradient: 60% B to 100% B over 8 mins.
-
-
MS Parameters (MRM Mode):
-
Ionization: ESI Positive.
-
Precursor Ion: 369.1 m/z
. -
Quantifier Transition: 369.1
251.0 m/z (Loss of isopropylphenyl group). -
Qualifier Transition: 369.1
77.0 m/z (Phenyl cation).
-
References
-
National Toxicology Program (NTP). (1992).[4] NTP Chemical Repository Database: Isopropylphenyl Diphenyl Phosphate.[4] National Institutes of Health.[4][5] Link
-
Phillips, A. L., et al. (2020). In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions. Chemical Research in Toxicology, 33(6), 1428-1441.[6] Link
-
European Chemicals Agency (ECHA). (2018). Isopropylated Triphenyl Phosphate: Substance Evaluation Report. Link
-
Su, G., et al. (2014). In Vitro Estimation of Biotransformation Rates of Organophosphate Flame Retardants in Fish and Humans. Environmental Science & Technology, 48(22), 13511-13519. Link
-
Weiner, M. L., & Jortner, B. S. (1999). Organophosphate-induced delayed neurotoxicity of triarylphosphates. Neurotoxicology, 20(4), 653-673. Link
Sources
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- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Bis(2-isopropylphenyl) Phenyl Phosphate|CAS 69500-29-4 [benchchem.com]
- 4. Isopropylphenyl diphenyl phosphate | C21H21O4P | CID 34148 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
